N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2H-1,3-benzodioxole-5-carboxamide
Description
The compound N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic derivative featuring a pyrido[1,2-a]pyrazine core fused with a 1,3-benzodioxole moiety. Its structure includes a 7-methoxy substitution on the pyrido-pyrazine ring and a carboxamide-linked ethyl group terminating in a 1,3-benzodioxole group. While direct pharmacological data for this compound are absent in the provided evidence, analogs in patents and literature highlight its relevance in medicinal chemistry, particularly in targeting proteases or kinases .
Properties
IUPAC Name |
N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-26-17-10-22-7-6-21(19(25)13(22)9-14(17)23)5-4-20-18(24)12-2-3-15-16(8-12)28-11-27-15/h2-3,8-10H,4-7,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRWMTCUEHLBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The pyrido[1,2-a]pyrazine core is a recurring motif in bioactive compounds. Key structural analogs include:
Key Observations :
- Substituent Influence : The target compound’s 7-methoxy group may enhance metabolic stability compared to hydroxylated analogs (e.g., Examples 322/323), which are prone to Phase II conjugation . The 1,3-benzodioxole moiety could improve membrane permeability due to its lipophilic nature, contrasting with fluorobenzyl groups in patent examples that may optimize target binding .
- Bioactivity Clustering: Compounds with pyrido-pyrazine/pyrimidine cores often target proteases (e.g., cathepsins) or kinases. For instance, pyrazolo[1,5-a]pyrimidine derivatives () inhibit cathepsin K (IC50 ~25 µM) via interactions with the catalytic cysteine residue .
Analytical Comparisons
- Molecular Networking : Mass spectrometry-based clustering () assigns cosine scores to fragmentation patterns. The target compound’s benzodioxole group would yield distinct MS/MS fragments (e.g., m/z 149 for benzodioxole cleavage) versus fluorobenzyl analogs (e.g., m/z 109 for C6H4F+), enabling rapid dereplication .
- Crystallography : SHELX software () is widely used for resolving such heterocycles. The ethyl linker in the target compound may introduce conformational flexibility, complicating crystallographic refinement compared to rigid spiro derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
